2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene
Overview
Description
2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene is an aromatic compound characterized by the presence of bromine, difluoromethoxy, and difluoro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene typically involves the bromination of a difluoromethoxy-difluorobenzene precursor. The reaction conditions often include the use of bromine or a bromine source in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity this compound .
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The difluoromethoxy group can participate in oxidation reactions, leading to the formation of difluoromethoxy-substituted quinones or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide or thiolates, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Scientific Research Applications
2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as liquid crystals and polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups can form hydrogen bonds or van der Waals interactions with target molecules, influencing their activity and function . The compound’s electron-withdrawing fluorine atoms can also modulate the electronic properties of the benzene ring, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: This compound shares the bromine and difluoromethyl groups but differs in the presence of a pyridine ring instead of a benzene ring.
2-Bromo-5-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring, this compound exhibits different reactivity and applications due to the nitrogen atom in the ring.
Uniqueness: 2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene is unique due to the combination of bromine, difluoromethoxy, and difluoro substituents on a benzene ring, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
2-bromo-5-(difluoromethoxy)-1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHUXGBUZPYSNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.